1-(2-Chloro-5-fluorophenyl)propan-2-one

Description

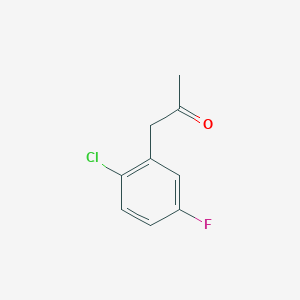

1-(2-Chloro-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₉H₇ClFO and a molecular weight of 185.45 g/mol. Its structure consists of a propan-2-one (acetone) backbone attached to a phenyl ring substituted with chlorine at position 2 and fluorine at position 4. Chlorine and fluorine, being electronegative and ortho/para-directing groups, may enhance its utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 |

InChI Key |

CJPSJVYKVKDSFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The most common and well-documented method for synthesizing 1-(2-chloro-5-fluorophenyl)propan-2-one is the Friedel-Crafts acylation of 2-chloro-5-fluorobenzene with propionyl chloride.

| Step | Description |

|---|---|

| Reactants | 2-Chloro-5-fluorobenzene and propionyl chloride |

| Catalyst | Lewis acid catalyst such as aluminum chloride (AlCl3) |

| Conditions | Anhydrous environment to prevent catalyst hydrolysis; typically room temperature to moderate heating |

| Mechanism | Electrophilic aromatic substitution where the acylium ion (from propionyl chloride and AlCl3) attacks the aromatic ring |

| Workup | Quenching with water or acid, separation of organic phase, purification by distillation or recrystallization |

- High regioselectivity due to directing effects of chloro and fluoro substituents.

- Straightforward procedure with readily available reagents.

- Requires strict anhydrous conditions.

- Aluminum chloride is corrosive and generates waste requiring careful disposal.

This method yields the target ketone with good purity and yield, making it the preferred industrial and laboratory synthesis route.

Halogenation Followed by Acylation

An alternative approach involves halogenation of a pre-existing acetophenone derivative followed by further functionalization. For example:

- Starting from 1-(2-fluorophenyl)propan-2-one, selective chlorination at the 2-position can be achieved using electrophilic chlorinating agents under controlled conditions.

- Alternatively, bromination of the alpha-position of this compound can be performed to generate alpha-haloketones such as 1-bromo-1-(2-chloro-5-fluorophenyl)propan-2-one, which serve as intermediates for further synthesis.

This method is less direct and often used when the halogen substituents need to be introduced sequentially or when preparing related derivatives.

Organometallic Coupling and Carbonylation

Though less commonly reported specifically for this compound, advanced synthetic routes may involve:

- Formation of organometallic intermediates (e.g., Grignard reagents from 2-chloro-5-fluorobenzene derivatives).

- Reaction with acyl chlorides or carbon monoxide insertion to form the ketone group.

These methods require careful control of reaction conditions and are more typical in complex molecule synthesis.

Comparative Summary of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Chloro-5-fluorobenzene + propionyl chloride | AlCl3, anhydrous, RT to moderate heat | High regioselectivity, straightforward | Corrosive catalyst, needs dry conditions | High (60-85%) |

| Halogenation + Acylation | Preformed acetophenone derivatives | Electrophilic halogenating agents | Allows selective substitution | Multi-step, moderate complexity | Moderate |

| Organometallic Coupling/Carbonylation | Organometallic intermediate + acyl chloride or CO | Mg or other metals, inert atmosphere | Versatile for complex derivatives | Requires strict conditions, sensitive reagents | Variable |

Research Findings and Notes

- The Friedel-Crafts acylation route is well-established and widely used for preparing halogenated acetophenones, including this compound.

- Halogen substituents influence the electrophilic substitution pattern, favoring acylation at the para or ortho positions relative to existing substituents, consistent with the observed substitution pattern in this compound.

- The presence of both chlorine and fluorine on the aromatic ring enhances the compound’s reactivity and potential biological activity, which is relevant for its use as a synthetic intermediate in medicinal chemistry.

- Purification typically involves aqueous quenching, organic extraction, and distillation or recrystallization to obtain high purity product.

- Alternative synthetic routes involving bromination or other halogenations are useful for generating derivatives with modified biological or chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloro-5-fluorobenzoic acid.

Reduction: Formation of 1-(2-chloro-5-fluorophenyl)propan-2-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

1-(4-Iodophenyl)propan-2-one

- Molecular Formula : C₉H₉IO

- Molecular Weight : 260.07 g/mol

- Substituents : A single iodine atom at the para position of the phenyl ring.

- Key Differences :

- Iodine’s larger atomic size and polarizability compared to chlorine/fluorine result in weaker C-I bonds, increasing susceptibility to nucleophilic aromatic substitution.

- The para-substitution pattern contrasts with the 2-chloro-5-fluoro meta-adjacent arrangement in the target compound, altering electronic effects on the aromatic ring.

Arylbenzofuran Lignans (e.g., Compound 1 from A. lappa)

- Example Structure : 1-(6-methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one

- Molecular Complexity : Incorporates a benzofuran core with methoxy and methyl substituents.

- Natural origin (plant-derived) suggests biological activities (e.g., antioxidant) distinct from synthetic halogenated analogs.

Pelletierine (S)-1-(Piperidin-2-yl)propan-2-one

- Molecular Formula: C₈H₁₅NO

- Structure : Features a bicyclic system with a piperidine ring fused to the propan-2-one group .

- Key Differences: Presence of a basic nitrogen in the piperidine ring increases solubility in acidic media and enables salt formation. (S)-Stereochemistry and anti-helminthic bioactivity distinguish it from achiral halogenated phenylpropanones.

Physical and Chemical Properties

Biological Activity

1-(2-Chloro-5-fluorophenyl)propan-2-one, also known as a substituted phenyl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and a fluorine atom on the aromatic ring, which may influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 200.64 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can enhance lipophilicity and alter electronic properties, potentially leading to increased binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment.

- Receptor Modulation: It may modulate the activity of specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities including:

- Anticancer Properties: Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, particularly through apoptosis induction.

- Antimicrobial Effects: There are indications of antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity: A study demonstrated that derivatives of this compound showed significant cytotoxicity against A431 human epidermoid carcinoma cells, with IC50 values indicating potent antiproliferative effects .

Compound IC50 (µM) Mechanism This compound 3.15 Induction of apoptosis Control (5-Fluorouracil) 20.43 Standard chemotherapeutic - Antimicrobial Studies: Another research highlighted the compound's effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Structure-Activity Relationship (SAR): Investigations into the SAR revealed that modifications on the phenyl ring significantly affect biological activity, emphasizing the importance of halogen substitutions for enhancing potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloro-5-fluorophenyl)propan-2-one in laboratory settings?

- Methodology : Synthesis typically involves halogenation of a phenylpropan-2-one precursor. For example, chlorination and fluorination steps are performed under controlled conditions using catalysts like AlCl₃ or FeCl₃. Solvents such as dichloromethane or THF are employed to optimize yield and purity. Reaction intermediates (e.g., acyl chlorides) are critical for regioselective substitution .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to prevent over-halogenation. Purification often requires column chromatography or recrystallization.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve halogen positioning and confirm stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (for substituent identification), FT-IR (carbonyl group at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 7.2–7.6 (m, aromatic H) | Substituent integration |

| X-ray | C-Cl bond length: ~1.74 Å | Confirm halogen placement |

Q. How does the chloro-fluoro substitution pattern influence the compound’s physical properties?

- Methodology : Compare with analogs (e.g., 1-(2,4-dichlorophenyl)propan-2-one) using DSC for melting point analysis and HPLC for polarity assessment. The electron-withdrawing fluoro group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Use kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to evaluate activation barriers. The 5-fluoro group directs electrophiles to the 2-chloro-substituted ring, favoring para-substitution in NAS. Solvent effects (e.g., DMF vs. DMSO) modulate reaction rates .

- Contradiction Resolution : Conflicting regioselectivity reports may arise from solvent polarity or catalyst choice. Validate via isotopic labeling or crossover experiments .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations to assess binding affinity to targets like cytochrome P450. The chloro-fluoro motif may enhance hydrophobic interactions, while the ketone forms hydrogen bonds. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies resolve discrepancies in spectroscopic data for halogenated propan-2-one derivatives?

- Methodology : Cross-validate using multiple techniques:

- Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve coupling patterns.

- Crystallographic Ambiguity : Refine SHELXL parameters with TWIN/BASF commands for twinned crystals .

- Case Study : Conflicting melting points in literature may stem from polymorphic forms. Use PXRD to identify crystalline phases .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during storage?

- Methodology : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. The compound degrades under basic conditions (pH >9) via keto-enol tautomerism. Store at 4°C in inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.